molecular formula C19H34O2 B13762839 Methyl octadec-2-ynoate CAS No. 67587-22-8

Methyl octadec-2-ynoate

Cat. No.: B13762839
CAS No.: 67587-22-8
M. Wt: 294.5 g/mol
InChI Key: OAMBEYKOQJEPNI-UHFFFAOYSA-N
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Description

Methyl octadec-2-ynoate (CAS: 67587-22-8) is an aliphatic methyl ester characterized by an 18-carbon chain with a triple bond at the second position. Its molecular formula is C₁₉H₃₂O₂, and its molecular weight is 292.46 g/mol (calculated). The compound’s structure (Fig. 1) includes a terminal alkyne group, which confers unique reactivity compared to saturated or mono-unsaturated esters. It is primarily utilized in organic synthesis, particularly in click chemistry and polymer research, due to the triple bond’s ability to undergo cycloaddition reactions .

Properties

CAS No.

67587-22-8

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadec-2-ynoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3

InChI Key

OAMBEYKOQJEPNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Octadec-2-ynoic Acid

  • Reaction: Octadec-2-ynoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: The reaction is carried out under reflux to ensure complete conversion.
  • Mechanism: Acid catalysis protonates the carboxyl group, facilitating nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.
  • Advantages: This method provides a straightforward route with relatively high yields and purity.
  • Notes: Careful control of temperature and reaction time is necessary to prevent side reactions such as polymerization or over-esterification.

Transesterification from Natural Oils

  • Starting Material: Triglycerides rich in octadec-2-ynoic acid or related acetylenic fatty acids.
  • Catalysts: Base catalysts such as sodium methoxide or potassium hydroxide.
  • Reaction: Methanol reacts with triglycerides to exchange the glycerol moiety for methyl groups, producing methyl esters.
  • Conditions: Moderate temperatures (50–70°C), continuous stirring, and controlled methanol-to-oil ratios optimize yield.
  • Industrial Relevance: This method is scalable and commonly used for producing fatty acid methyl esters in biodiesel and specialty chemical industries.

Additional Synthetic Routes and Functionalization

While direct esterification is the primary method, other synthetic approaches relevant to acetylenic methyl esters include:

  • Alkyne Introduction via Alkylation: Formation of the triple bond by alkylation of appropriate precursors or via elimination reactions.
  • Oxidative Functionalization: Using reagents such as selenium dioxide and tert-butyl hydroperoxide to introduce keto or hydroxyl groups at specific positions on related acetylenic esters, although such methods are more common for analogs like methyl octadec-10-en-14-ynoate.
  • Hydrogenation and Epoxidation: Post-synthetic modifications to convert triple bonds selectively to double bonds or epoxides, useful for tuning compound properties.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Conditions Yield/Notes Application Scale
Acid-catalyzed Esterification Octadec-2-ynoic acid + Methanol Sulfuric acid or p-toluenesulfonic acid; reflux High yield; requires control of reflux time Laboratory/Small scale
Base-catalyzed Transesterification Triglycerides + Methanol Sodium methoxide; 50–70°C; stirring High yield; scalable; industrially preferred Industrial scale
Alkylation/Elimination for Alkyne Formation Various alkyl precursors Strong bases or alkyl halides Used for specialized synthesis steps Research scale
Oxidative Functionalization (Analogous) Methyl octadec-9-ynoate (analog) SeO₂/TBHP in aqueous dioxane, 60–80°C Low to moderate yield; regioselective Research scale

Research Findings and Notes

  • Methyl octadec-2-ynoate’s triple bond at the second carbon position imparts distinct reactivity compared to other fatty acid methyl esters with double bonds or triple bonds at different positions.
  • The compound can participate in oxidation, reduction, and substitution reactions, useful in synthetic organic chemistry and lipid metabolism studies.
  • Industrial transesterification methods optimize yield and purity through controlled temperature, catalyst concentration, and continuous stirring.
  • Esterification reactions must avoid prolonged heating to prevent decomposition or side reactions.
  • Although direct literature specific to this compound is limited, analogous acetylenic methyl esters provide insights into functionalization and preparation strategies.

Chemical Reactions Analysis

Oxidation Reactions

Methyl octadec-2-ynoate undergoes selective oxidation, influenced by the triple bond's position. Key studies include:

Selenium Dioxide/TBHP Oxidation

Reaction with selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane yields hydroxyl and keto derivatives. For analogous compounds like methyl octadec-9-ynoate, this system produces:

  • Mono-keto derivatives (e.g., 8-oxo- and 11-oxo-octadec-9-ynoate) .

  • Hydroxy-keto derivatives (e.g., 8-hydroxy-11-oxo and 11-hydroxy-8-oxo-octadec-9-ynoate) .

  • Dihydroxy derivatives (e.g., 8,11-dihydroxy-octadec-9-ynoate) .

While positional differences (C2 vs. C9) may alter regioselectivity, the reaction mechanism likely involves radical intermediates attacking the triple bond.

Partial Hydrogenation

Catalytic hydrogenation over Lindlar catalyst selectively reduces the triple bond to a cis-alkene. For example:

Methyl octadec 2 ynoateH2/LindlarMethyl cis octadec 2 enoate\text{Methyl octadec 2 ynoate}\xrightarrow{\text{H}_2/\text{Lindlar}}\text{Methyl cis octadec 2 enoate}

This reaction retains the ester functionality while introducing a double bond, useful for synthesizing α,β-unsaturated esters .

Cross-Metathesis (CM)

This compound participates in ruthenium-catalyzed CM with olefins. Key findings from analogous systems (e.g., methyl oleate):

Reaction Partner Catalyst Conditions Conversion Selectivity Products
cis-4-OcteneHoveyda-Grubbs IIEthanol, 50°C, 30 min>90%>98%Shorter-chain esters + olefins
AllyltrimethylsilaneGrubbs IIDichloromethane, 40°C85%95%Functionalized esters

These reactions proceed via ruthenium-carbene intermediates, enabling bond reorganization with minimal byproducts .

Epoxidation and Hydrolysis

Epoxidation of the triple bond (using H₂O₂ or peracids) forms oxirane derivatives, which undergo acid-catalyzed ring-opening to diols or ketones. For methyl vernolate (analogous epoxy ester), hydrolysis yields cyclopropane derivatives .

Mass Spectrometric Fragmentation

Electron-impact ionization generates characteristic ions, aiding structural elucidation:

Key Ions (m/z) Assignment
294.5Molecular ion ([M]⁺)
166[CH₃OOC(CH₂)₇C≡CH]⁺
122Loss of methanol from m/z 154
94Tropylium ion (C₇H₁₀⁺)

Fragmentation patterns confirm the alkyne’s position and ester group stability .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
Methyl octadec-2-ynoate serves as a crucial precursor in the synthesis of complex organic molecules. Its triple bond allows for diverse chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo oxidation with selenium dioxide to yield hydroxy and keto derivatives, or be reduced to form saturated esters through hydrogenation processes.

Reactivity and Derivatives
The compound's reactivity facilitates the formation of various derivatives that are valuable in organic synthesis. The ability to substitute the ester group with nucleophiles expands its utility in creating specialized compounds for research and industrial applications.

Medical Applications

Therapeutic Potential
this compound is under investigation for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's potential role in treating diseases through metabolic pathways is an area of ongoing research .

Drug Development
The compound's derivatives have been explored for their activity against specific targets within the body. For instance, some studies have evaluated its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and elimination processes . Understanding these interactions could facilitate the development of new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used as a building block for various industrial applications, including surfactants and emulsifiers .

Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. Its inclusion can enhance product stability and efficacy due to its ability to modify rheological properties and act as a film former or emulsifier . This application is particularly relevant in developing topical formulations that require specific sensory attributes.

Summary of Findings

The following table summarizes key applications of this compound across different fields:

Field Application Details
ChemistryPrecursor for organic synthesisInvolved in oxidation, reduction, and substitution reactions
BiologyPotential biological activityInteraction with enzymes; formation of bioactive metabolites
MedicineTherapeutic potentialInvestigated for drug development; interaction with metabolic pathways
IndustryProduction of specialty chemicalsUsed in surfactants and emulsifiers; applicable in cosmetic formulations

Case Studies

  • Synthesis Routes : Research detailing synthetic routes for producing this compound demonstrates its effectiveness as a precursor in generating complex organic molecules through various reaction conditions.
  • Biological Interactions : Studies on related compounds indicate potential antimicrobial activity that could be extrapolated to this compound, warranting further investigation into its biological effects .
  • Industrial Applications : Case studies highlight successful applications in cosmetic formulations where this compound enhances product performance through improved stability and sensory characteristics .

Mechanism of Action

The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

Methyl octadec-2-ynoate is compared below with esters of varying chain lengths, saturation, and functional groups.

Table 1: Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound C₁₉H₃₂O₂ 292.46 Alkyne (C≡C) at position 2
Ethyl oleate C₂₀H₃₈O₂ 310.52 Double bond (C=C) at position 9 (cis)
Methyl salicylate C₈H₈O₃ 152.15 Aromatic ring, hydroxyl group
Methyl octacosanoate C₂₉H₅₈O₂ 438.77 Fully saturated C28 chain
Methyl octanoate C₉H₁₈O₂ 158.24 Short-chain (C8), saturated

Key Observations :

  • Chain Length: this compound (C18) has a longer chain than methyl octanoate (C8) but is shorter than methyl octacosanoate (C28). Longer chains increase hydrophobicity and melting points .
  • Unsaturation: The alkyne group in this compound reduces hydrogen count compared to ethyl oleate (C=C) and saturated esters, impacting boiling points and chemical reactivity .
  • Functionality: Unlike methyl salicylate (aromatic), this compound is purely aliphatic, making it less polar and more suited for non-polar solvents .

Physical and Chemical Properties

Table 2: Physicochemical Properties
Property This compound Ethyl oleate Methyl salicylate Methyl octacosanoate
Boiling Point (°C) ~300 (estimated) 205–210 222 >400
Solubility Insoluble in water Low water solubility Miscible in ethanol Insoluble in water
Reactivity High (alkyne) Moderate (alkene) Low (aromatic) Very low (saturated)

Analysis :

  • Boiling Points: this compound’s boiling point is higher than ethyl oleate due to stronger intermolecular forces from the linear alkyne but lower than methyl octacosanoate due to shorter chain length .
  • Reactivity: The triple bond in this compound enables participation in Huisgen cycloaddition (click chemistry), unlike ethyl oleate’s less reactive double bond or methyl salicylate’s aromatic system .

Analytical Behavior

highlights that esters with similar retention times (e.g., methyl octanoate, ethyl hexanoate) exhibit distinct migration times in chromatographic analyses due to differences in polarity and molecular weight. This compound’s alkyne group likely reduces its migration time compared to ethyl oleate in gas chromatography (GC) due to lower polarity . Additionally, its dimer formation in ionization regions (observed in similar esters) suggests utility in mass spectrometry for quantification .

Biological Activity

Methyl octadec-2-ynoate is an acetylenic fatty acid ester with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, and other significant effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H36O2C_{19}H_{36}O_2 and features a long carbon chain with a triple bond at the second position. This structural configuration contributes to its distinct chemical properties and biological interactions. The compound is classified as a bioactive lipid, which allows it to participate in various cellular processes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The compound can modulate signaling pathways that regulate cellular functions, potentially influencing processes such as inflammation and apoptosis. Its unique acetylenic structure enables it to form biologically active metabolites that may interact with various molecular targets, including receptors involved in cell signaling and metabolic pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance, research indicates that derivatives of alkynoic acids exhibit bactericidal activity against Mycobacterium smegmatis, with effectiveness peaking at carbon chain lengths around 18 . this compound's structural similarities to these compounds suggest it may possess comparable antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatisNot specified
2-Alkynoic acidsMycobacterium smegmatisVaries by chain length
Methyl octadecenoateStaphylococcus aureusMIC > 250 mg/mL

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that compounds similar to this compound showed significant antiviral activity. The presence of unsaturation in the carbon chain was linked to enhanced interaction with viral membranes, suggesting potential therapeutic applications against viral infections .
  • Anti-inflammatory Effects : Research has indicated that fatty acids, including this compound, may exhibit anti-inflammatory properties. These effects are hypothesized to result from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
  • Cell Signaling : Investigations into the role of this compound in cell signaling have shown its potential to influence pathways related to cell growth and apoptosis. This suggests its possible application in cancer research, where modulation of these pathways is crucial for therapeutic strategies .

Q & A

Q. How can machine learning enhance the synthesis or application of this compound?

  • Methodological Answer : Train algorithms on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives. For example, ML models have been used to optimize biodiesel catalysts by correlating S/N ratios with yield outcomes . Validate predictions with small-scale experiments before scaling up .

Data Management and Ethics

Q. What metadata standards are essential for sharing this compound research data?

  • Methodological Answer : Follow domain-specific schemas (e.g., ISA-TAB for chemistry) to describe experimental variables, instrument parameters, and environmental conditions. Include CAS numbers, purity certificates, and safety data (e.g., toxicity profiles) . Use repositories like Figshare with DOI assignment for long-term accessibility .

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